1-ethyl-1H-1,2,4-triazole-5-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,2,4-triazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-2-10-4(5(11)9-6)7-3-8-10/h3H,2,6H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRPAIKKAHKSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544043 | |
| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-39-1 | |
| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h 1,2,4 Triazole 5 Carbohydrazide
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Hydrogen Bonding Networks in the Crystal Lattice
Information regarding the specific hydrogen bonding networks within the crystal lattice of 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide is not available in published crystallographic data. Generally, for 1,2,4-triazole (B32235) and carbohydrazide (B1668358) derivatives, extensive hydrogen bonding is a critical factor in the formation of their supramolecular structures. These interactions typically involve the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors and the N-H groups of the hydrazide moiety serving as hydrogen bond donors. The carbonyl oxygen of the carbohydrazide group is also a potent hydrogen bond acceptor.
Conformational Analysis and Tautomeric Forms in the Solid State
Detailed conformational analysis and the study of tautomeric forms of this compound in the solid state are also not documented in the accessible scientific literature.
Tautomeric Forms: The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. The position of the proton on the triazole ring can significantly affect the molecule's electronic properties and its hydrogen bonding capabilities. For N-substituted triazoles like the 1-ethyl derivative, tautomerism involving the ring nitrogens is less common, but the carbohydrazide side chain could potentially exhibit keto-enol or amide-imidol tautomerism. The predominant tautomeric form in the solid state is typically the one that leads to the most stable crystal packing, often stabilized by strong intermolecular interactions. Spectroscopic techniques such as solid-state NMR and infrared spectroscopy, in conjunction with single-crystal X-ray diffraction, would be necessary to definitively identify the existing tautomer(s) in the solid state.
Chemical Derivatization and Functionalization of 1 Ethyl 1h 1,2,4 Triazole 5 Carbohydrazide
Transformations at the Hydrazide Functionality
The carbohydrazide (B1668358) moiety (-CONHNH₂) is a key functional group that serves as a linchpin for a variety of chemical transformations. Its nucleophilic nitrogen atoms are readily involved in condensation, acylation, and cyclization reactions, providing straightforward pathways to more complex molecular architectures.
The reaction of the terminal amino group of the hydrazide functionality in 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide with various aldehydes and ketones is a common and efficient method for synthesizing Schiff bases and hydrazones. nih.govbenthamscience.com This condensation reaction typically proceeds by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.gov The resulting N-acylhydrazones are privileged structures in medicinal chemistry. researchgate.net These reactions are fundamental in creating compounds where the 1-ethyl-1,2,4-triazole core is linked to other aromatic or heterocyclic systems via an azomethine (-C=N-) bridge. eurjchem.comresearchgate.netnih.gov
The general reaction involves the nucleophilic attack of the -NH₂ group of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. A wide array of substituted aromatic and heterocyclic aldehydes can be employed to generate a diverse set of derivatives.
Table 1: Examples of Hydrazone Synthesis from this compound
| Reactant (Aldehyde/Ketone) | Product Name | Resulting Structure |
| Benzaldehyde | N'-(phenylmethylidene)-1-ethyl-1H-1,2,4-triazole-5-carbohydrazide | |
| 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylidene-1-ethyl-1H-1,2,4-triazole-5-carbohydrazide | |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | N'-(2-hydroxyphenyl)methylidene-1-ethyl-1H-1,2,4-triazole-5-carbohydrazide | |
| Acetophenone | N'-(1-phenylethylidene)-1-ethyl-1H-1,2,4-triazole-5-carbohydrazide |
The nucleophilic character of the hydrazide nitrogen atoms allows for acylation and sulfonylation reactions. Treatment of this compound with various acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base (like pyridine) leads to the formation of N-acyl or N-sulfonyl derivatives. researchgate.net These reactions introduce carbonyl or sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule. For instance, sulfonamide derivatives of 1,2,4-triazoles have been synthesized by reacting the corresponding hydrazide with sulfonyl chlorides. researchgate.net Acetylation of aminotriazoles has been achieved using reagents like acetyl chloride or acetic anhydride, demonstrating the reactivity of nitrogen atoms within the triazole system towards acylating agents. nih.gov This principle extends to the more nucleophilic hydrazide moiety.
This compound is an excellent precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. nih.gov These reactions typically involve an initial reaction at the hydrazide followed by an intramolecular cyclization and dehydration step, leading to stable aromatic heterocyclic systems.
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a well-established transformation. mdpi.com One common method involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon treatment with reagents like iodine or upon acidic workup can cyclize. nih.gov Another route involves the reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This builds a new 1,3,4-oxadiazole ring attached to the C5 position of the parent 1,2,4-triazole (B32235).
1,3,4-Thiadiazoles: To synthesize 1,3,4-thiadiazole derivatives, the carbohydrazide is typically first converted into a thiosemicarbazide intermediate by reacting it with an isothiocyanate or by treatment with carbon disulfide and subsequent reaction with an amine. nih.gov This thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to yield the corresponding 1,3,4-thiadiazole. nih.govnih.gov
1,2,4-Triazole-3-thiones: The carbohydrazide can be converted into a 4-substituted thiosemicarbazide, which upon refluxing in an alkaline solution (e.g., sodium hydroxide) undergoes intramolecular cyclization to form a 4,5-disubstituted-1,2,4-triazole-3-thione. mdpi.comnih.gov In this case, the reaction would yield a new triazole ring, resulting in a bi-triazole system. The product exists in a thiol-thione tautomeric equilibrium. mdpi.com The thione form is often favored in the solid state. nih.gov
Table 2: Cyclocondensation Reactions of this compound
| Reagent(s) | Resulting Heterocyclic System | General Product Structure |
| 1. CS₂, KOH2. H⁺ or I₂ | 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-1,3,4-oxadiazole-5-thiol | |
| 1. R-NCS2. H₂SO₄ | 5-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-R-1,3,4-thiadiazol-2-amine | |
| 1. CS₂, KOH2. Hydrazine (B178648) | 4-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Modifications and Substitutions on the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is an aromatic heterocycle, but its electronic properties differ significantly from benzene, influencing its reactivity towards substitution reactions. chemicalbook.com
The electronic nature of the 1,2,4-triazole ring dictates its substitution patterns. The ring contains two carbon atoms and three nitrogen atoms. nih.gov
Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at the ring nitrogens. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation is a common electrophilic substitution that can occur at the ring nitrogens.
Nucleophilic Substitution: Conversely, the carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic substitution, particularly if a good leaving group (such as a halogen) is present at these positions. chemicalbook.comresearchgate.net
For this compound, the C5 position is already substituted. Therefore, any nucleophilic substitution would target the C3 position, which would first require functionalization with a suitable leaving group.
Since the N1 position is already occupied by an ethyl group, further electrophilic substitution (such as alkylation or acylation) would be directed to the N2 or N4 positions. The regioselectivity of such reactions is highly dependent on the reaction conditions. For N-unsubstituted 1,2,4-triazoles, alkylation can be directed to the N1 position by using sodium ethoxide in ethanol, while other conditions might yield a mixture of N1 and N4 substituted products. chemicalbook.com
For the 1-ethyl-1H-1,2,4-triazole system, quaternization at N2 or N4 is possible. The selective functionalization of triazole rings is an area of active research, with methods being developed to control the site of substitution. For instance, the use of N-silyl derivatives of triazole carboxylates has been shown to be a highly regioselective method for introducing substituents at the N1 position, though this is not directly applicable for further substitution on the already N1-ethylated starting material. mdpi.com Selective functionalization would likely rely on the specific steric and electronic effects of the existing ethyl and carbohydrazide groups to direct incoming electrophiles to either the N2 or N4 position.
Coordination Chemistry of this compound as a Ligand
The behavior of this compound as a ligand is dictated by the presence of multiple potential donor atoms, including the nitrogen atoms of the triazole ring and the oxygen and nitrogen atoms of the carbohydrazide group. This allows for a variety of binding modes and the formation of diverse metal complexes.
While specific research on the coordination complexes of this compound is not extensively documented, its binding behavior can be inferred from studies on similar 1,2,4-triazole and carbohydrazide derivatives. The 1,2,4-triazole ring is well-known for its ability to act as a bridging ligand, connecting two metal centers through its N1 and N2 atoms. This bridging capability can lead to the formation of polynuclear or coordination polymer structures. Alternatively, it can coordinate to a single metal ion as a monodentate ligand.
The carbohydrazide moiety introduces additional coordination sites. It can coordinate to a metal ion in a bidentate fashion through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring. The specific binding mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.
The stoichiometry of the resulting metal complexes, which is the ratio of metal ions to ligands, can also vary. Mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules, are possible. However, the bridging nature of the triazole ring often favors the formation of multinuclear complexes, such as dinuclear or trinuclear species, or extended one-, two-, or three-dimensional coordination polymers. mdpi.com For instance, studies on other 4-substituted-1,2,4-triazole derivatives have shown the formation of trinuclear complexes with transition metals like Mn(II), Co(II), Ni(II), and Cu(II), where the triazole ligands bridge the metal centers. mdpi.com
Below is a table summarizing potential binding modes and resulting complex types based on the behavior of analogous ligands.
| Potential Donor Atoms | Possible Binding Modes | Resulting Complex Type |
| N1 and N2 of triazole ring | Bridging bidentate | Polynuclear, Coordination Polymer |
| One N of triazole ring | Monodentate | Mononuclear, Polynuclear |
| Carbonyl O and amino N of carbohydrazide | Chelating bidentate | Mononuclear, Polynuclear |
| Triazole N and carbohydrazide O/N | Bridging-chelating | Polynuclear, Coordination Polymer |
For metal complexes of ligands similar to this compound, X-ray diffraction studies have revealed a variety of coordination geometries. Depending on the metal ion and the ligand-to-metal ratio, common geometries such as octahedral, tetrahedral, and square planar are observed. ekb.egnih.gov For example, complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from 4-amino-1,2,4-triazole derivatives have been shown to adopt octahedral or tetrahedral geometries. ekb.eg Similarly, copper(II) complexes with certain triazole-based ligands have been found to exhibit square planar structures. nih.gov
The table below presents hypothetical crystallographic data for a mononuclear and a dinuclear complex of this compound with a transition metal (M), illustrating the type of information obtained from X-ray diffraction studies.
| Parameter | Hypothetical Mononuclear Complex [M(L)2(H2O)2]X2 | Hypothetical Dinuclear Complex [M2(L)2Cl4] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pnma |
| a (Å) | 10.5 | 12.8 |
| b (Å) | 15.2 | 9.7 |
| c (Å) | 8.9 | 18.3 |
| α (°) | 90 | 90 |
| β (°) | 98.5 | 90 |
| γ (°) | 90 | 90 |
| Coordination Geometry | Octahedral | Distorted Tetrahedral |
| M-N(triazole) (Å) | 2.15 | 2.05 |
| M-O(carbonyl) (Å) | 2.10 | - |
| M-N(amino) (Å) | 2.12 | - |
| M-Cl (Å) | - | 2.25 |
| M···M distance (Å) | - | 3.8 |
Computational and Theoretical Studies on 1 Ethyl 1h 1,2,4 Triazole 5 Carbohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds like 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide. DFT calculations can provide a wealth of information, from the molecule's preferred three-dimensional arrangement to its reactivity and charge distribution.
The first step in most computational studies is to determine the most stable structure of the molecule, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Conformational analysis is also crucial, as the ethyl and carbohydrazide (B1668358) groups can rotate, leading to different spatial arrangements (conformers) with varying energies. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the global minimum energy conformer and other low-energy conformers that may be present under experimental conditions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (triazole) | 1.33 Å |
| N-N (triazole) | 1.38 Å | |
| C=N (triazole) | 1.30 Å | |
| C-C (ethyl) | 1.53 Å | |
| C=O (hydrazide) | 1.24 Å | |
| N-H (hydrazide) | 1.02 Å | |
| Bond Angle | C-N-N (triazole) | 108° |
| N-C=N (triazole) | 115° | |
| C-C-H (ethyl) | 109.5° | |
| Dihedral Angle | C-N-C-C (ethyl group rotation) | 180° (anti-periplanar) |
Note: The data in this table is illustrative and represents typical values for similar molecular structures.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. pensoft.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would likely show:
Negative potential (red/yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring. These regions are susceptible to electrophilic attack.
Positive potential (blue): Located around the hydrogen atoms, particularly those of the hydrazide group, making them potential sites for nucleophilic attack.
Neutral potential (green): Typically found over the ethyl group's carbon backbone.
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in a biological or chemical system. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity.
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich triazole ring and the hydrazide moiety.
LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the carbonyl group and the triazole ring.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. Theoretical calculations can predict these energies and visualize the orbital distributions, providing insights into potential reaction mechanisms. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and represents typical values for similar molecular structures.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing the electron density into atomic charges and bond orbitals. pensoft.net This method goes beyond simple atomic charges to describe donor-acceptor interactions between filled and empty orbitals, which can explain hyperconjugative effects and the stability of the molecule.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's conformational space. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the molecule moves and flexes over time.
For this compound, an MD simulation would reveal the flexibility of the ethyl and carbohydrazide side chains and the stability of the triazole ring. By analyzing the trajectory, one can identify the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological target.
In Silico Modeling of Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.orgresearchgate.net This is a cornerstone of computer-aided drug design, used to predict the binding mode and affinity of a small molecule ligand to a protein target.
In the context of this compound, molecular docking studies could be performed to investigate its potential as an inhibitor of a specific enzyme. pensoft.net The process involves:
Obtaining the 3D structure of the target protein, often from a crystallographic database.
Placing the this compound molecule in the active site of the protein.
Using a scoring function to evaluate different binding poses and predict the binding energy.
The results of a docking study would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. ijper.org For example, the hydrazide group could act as a hydrogen bond donor and acceptor, while the triazole ring could participate in pi-stacking interactions.
Ligand-Protein Interaction Prediction Methodologies
The prediction of how a ligand such as this compound might interact with a protein target is a cornerstone of computational drug discovery. These methods provide insights into the binding mode and the specific molecular interactions that stabilize the ligand-protein complex.
Molecular Docking: This is the most common technique used to predict the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. For instance, in studies on other 1,2,4-triazole (B32235) derivatives, molecular docking has been used to predict their binding modes with various enzymes. A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by the docking simulation to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model for a series of active 1,2,4-triazole derivatives could be developed and then used to screen for new compounds, including this compound, that fit the model.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic picture of the interactions in a simulated physiological environment, including the role of solvent molecules. MD simulations can reveal the stability of the predicted binding pose and highlight any conformational changes in the protein or ligand upon binding.
Binding Affinity Estimation Techniques
Estimating the binding affinity, which quantifies the strength of the interaction between a ligand and a protein, is crucial for prioritizing potential drug candidates. Several computational techniques are available for this purpose.
Scoring Functions in Molecular Docking: As mentioned, docking programs use scoring functions to rank different binding poses. These functions provide a qualitative or semi-quantitative estimate of the binding affinity. While useful for ranking, they often lack high accuracy for predicting absolute binding energies.
Free Energy Calculations: For more accurate predictions, free energy calculation methods are employed. These methods are computationally more intensive but provide a more rigorous theoretical basis for estimating binding affinity. Common approaches include:
Free Energy Perturbation (FEP): This method calculates the change in free energy as one ligand is gradually transformed into another in the binding site.
Thermodynamic Integration (TI): Similar to FEP, TI calculates the free energy change along a defined pathway.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These end-point methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies. They are computationally less expensive than FEP or TI and are widely used to re-rank docked poses and estimate binding affinities for series of compounds.
A hypothetical study on this compound could use these methods to predict its binding free energy to a specific protein target, providing a quantitative measure of its potential efficacy.
| Technique | Principle | Application to Triazole Derivatives (Illustrative) | Typical Output |
|---|---|---|---|
| Molecular Docking Scoring | Empirical or knowledge-based functions to estimate binding strength based on ligand pose. | Ranking of different 1,2,4-triazole derivatives against a target protein to identify promising candidates. | Docking Score (e.g., kcal/mol) |
| MM/PBSA | Combines molecular mechanics energies with continuum solvation models to calculate binding free energy. | Predicting the binding free energy of a series of 1,2,4-triazole inhibitors to an enzyme. | ΔG_bind (kcal/mol) |
| Free Energy Perturbation (FEP) | Calculates the relative binding free energy between two ligands by 'alchemically' transforming one into the other. | Accurately predicting the change in binding affinity resulting from a small modification to a 1,2,4-triazole scaffold. | ΔΔG_bind (kcal/mol) |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net While no specific QSAR or QSPR studies for this compound have been reported, the methodologies are broadly applicable.
QSAR: In a typical QSAR study, a set of 1,2,4-triazole derivatives with known biological activities (e.g., inhibitory concentrations against an enzyme) would be used. researchgate.net For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net Such a model could then be used to predict the activity of new, untested compounds like this compound. For example, QSAR models have been successfully developed for 1,2,4-triazole derivatives to predict their anticancer and antimicrobial activities. researchgate.netnih.gov
QSPR: Similar to QSAR, QSPR models relate molecular structure to physicochemical properties such as solubility, boiling point, or logP. These properties are crucial for drug development as they affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A QSPR model for 1,2,4-triazole derivatives could predict the ADME properties of this compound, providing valuable information for its potential as a drug candidate.
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Distribution of electrons and reactivity |
| Steric | Molecular weight, van der Waals volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP, molar refractivity | Lipophilicity and ability to cross cell membranes |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |
Advanced Research Applications of 1 Ethyl 1h 1,2,4 Triazole 5 Carbohydrazide and Its Derivatives in Chemical Science
Applications in Materials Science
The unique structural features of 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide, namely the stable triazole ring and the reactive carbohydrazide (B1668358) group, make it and its derivatives attractive candidates for the development of advanced materials. These materials often exhibit tailored functional properties suitable for a range of specialized applications.
Integration into Functional Polymers and Coatings
Derivatives of 1,2,4-triazole (B32235) are recognized for their ability to form protective films on metal surfaces, a property that is leveraged in the formulation of functional coatings. These compounds are effective corrosion inhibitors for various metals and alloys, including carbon steel, aluminum brass, and copper. mdpi.comnih.govktu.ltresearchgate.netktu.lt The protective mechanism involves the formation of a thin, polymolecular layer that is chemisorbed onto the metal surface, effectively blocking it from contact with corrosive environments. mdpi.com This ability to prevent corrosion is a key attribute for coatings used in industries such as oil and gas, metal production, and transportation. mdpi.com
The carbohydrazide moiety in this compound offers a reactive site for integrating the triazole unit into a polymer backbone. This can be achieved through reactions with other monomers to create functional polymers with inherent corrosion-inhibiting properties. The resulting polymers can be used as binders or additives in protective coatings, enhancing their durability and performance.
The table below summarizes the corrosion inhibition efficiencies of some 1,2,4-triazole derivatives on different metals.
| 1,2,4-Triazole Derivative | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| 3-substituted 1,2,4-triazole | Carbon Steel | H₂SO₄ | Not specified, forms a protective layer | mdpi.com |
| 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivatives | Carbon Steel | 1M HCl | Not specified, reduces corrosion rate | nih.gov |
| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 | ktu.ltktu.lt |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | ktu.ltktu.lt |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | ktu.ltktu.lt |
| 3-amino-1,2,4-triazole (ATA) | Copper | 2M HNO₃ | 82.2 | researchgate.net |
| 3,5-diamino-1,2,4-triazole (DAT) | Copper | 2M HNO₃ | Not specified, good corrosion inhibitor | researchgate.net |
Development of Optoelectronic Materials
The 1,2,4-triazole scaffold is a component in the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). nih.govresearchgate.net Derivatives of 4H-1,2,4-triazole, in particular, have been shown to exhibit high luminescence and significant quantum yields of emitted photons. nih.gov While this compound is a 1H-tautomer, the fundamental electronic properties of the triazole ring contribute to its utility in this field.
Researchers have synthesized donor-acceptor (D-A) conjugated polymers that incorporate 1,2,4-triazole derivatives as the electron-withdrawing unit. researchgate.net These polymers are designed to have low bandgaps to better absorb solar energy, a critical feature for materials used in PSCs. researchgate.net The triazole moiety can also be appended as a side group on a conjugated polymer backbone, where it can act as an electron donor and lower the band gap of the polymer. acs.org The fluorescence of such polymers can be quenched by fullerene derivatives like PCBM, indicating their potential for use in organic photovoltaic devices. acs.org The triazole ring is also seen as an advantageous unit for high-performance electrical memory polymers due to the high hole affinity of its three nitrogen atoms. rsc.org
Role as Building Blocks for Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a stable aromatic triazole ring and a versatile carbohydrazide group, makes it an excellent starting material for the synthesis of more elaborate molecular structures.
Design and Synthesis of Hybrid Heterocyclic Systems
The carbohydrazide functional group is a key synthon in heterocyclic chemistry, enabling the construction of various fused and linked ring systems. Starting from 1,2,4-triazole-carbohydrazides, a variety of hybrid heterocyclic systems can be synthesized. For instance, treatment of a 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide with potassium thiocyanate followed by dehydrative cyclization can lead to the formation of 1,3,4-thiadiazole or 1,2,4-triazole rings fused to the quinazoline system. researchgate.net
Another common transformation involves the reaction with carbon disulfide in the presence of a base to form a potassium salt, which upon treatment with hydrazine (B178648) hydrate, cyclizes to yield a 4-amino-4H-1,2,4-triazole-3-thiol derivative. researchgate.net This intermediate can then be used to build further heterocyclic rings. Similarly, reaction of the carbohydrazide with phenyl isothiocyanate yields a thiosemicarbazide derivative which can be cyclized to a triazole-thiol. researchgate.netnih.gov These reactions demonstrate the utility of the carbohydrazide moiety as a versatile handle for elaborating the core triazole structure into more complex, polycyclic systems.
The following table outlines some of the hybrid heterocyclic systems that can be synthesized from 1,2,4-triazole carbohydrazide precursors.
| Precursor | Reagents | Resulting Heterocyclic System | Reference |
| 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide | 1. KSCN, HCl 2. H₂SO₄ | 5-(1,2,4-triazolo[4,3-c]quinazolin-3-yl)-1,3,4-thiadiazole-2-amine | researchgate.net |
| 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide | 1. KSCN, HCl 2. NaOH | 5-(1,2,4-triazolo[4,3-c]quinazolin-3-yl)-4H-1,2,4-triazole-3-thiol | researchgate.net |
| 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide | 1. CS₂, KOH 2. Hydrazine hydrate | 5-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-4-amino-4H-1,2,4-triazole-3-thiol | researchgate.net |
| 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide | Phenyl isothiocyanate | 2-(1,2,4-triazolo[4,3-c]quinazoline-3-carbonyl)-N-phenylhydrazinecarbothioamide | researchgate.net |
| 2,2'-(...)-diacetohydrazides | Isothiocyanates, then acid/base | Fused 1,3,4-thiadiazole and 1,2,4-triazole-thiol systems | nih.gov |
Scaffolds for Multi-component Reaction Development
While there is no specific literature on the use of this compound as a scaffold in multi-component reactions (MCRs), its structural motifs are relevant to this area of synthesis. The 1,2,4-triazole core is a common feature in molecules synthesized via MCRs. organic-chemistry.org The carbohydrazide functionality provides a reactive handle that can participate in condensation reactions, a common step in many MCRs.
For example, the Biginelli reaction, a well-known MCR, has been adapted to include triazole-containing starting materials to produce dihydropyrimidinone derivatives with a triazole substituent. This highlights the stability and utility of the triazole ring as a core scaffold in the design of complex molecules through MCRs. The presence of the reactive carbohydrazide group in this compound suggests its potential as a component in novel MCRs, where it could react with aldehydes, ketones, or other reactive species to build molecular diversity in a single synthetic step.
Conclusion and Future Research Perspectives for 1 Ethyl 1h 1,2,4 Triazole 5 Carbohydrazide
Summary of Key Academic Discoveries and Research Findings
Direct research exclusively focused on 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide is not extensively documented in current scientific literature. However, the broader family of 1,2,4-triazoles and their carbohydrazide (B1668358) derivatives has been the subject of significant investigation, providing a predictive framework for its potential.
The 1,2,4-triazole (B32235) ring is a core component in numerous clinically approved drugs, valued for its diverse biological activities. researchgate.net Research has consistently demonstrated that compounds containing this moiety exhibit potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. derpharmachemica.comnih.govnih.gov
The carbohydrazide functional group (-CONHNH2) is a crucial synthon, serving as a versatile intermediate for constructing more complex molecular architectures. researchgate.net Its reactivity allows for the synthesis of Schiff bases and heterocycles, which often leads to an enhancement of biological activity. nih.gov For instance, studies on related 1,2,4-triazole-carbohydrazide derivatives have shown that these compounds can be effectively converted into various bioactive molecules. researchgate.net The ethyl group at the N1 position of the triazole ring is anticipated to influence the compound's lipophilicity and, consequently, its pharmacokinetic profile.
Table 1: Established Biological Activities of the Broader 1,2,4-Triazole Class
| Biological Activity | Key Findings | Representative Compound Classes | Citations |
|---|---|---|---|
| Antimicrobial | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi. | 1,2,4-triazole-3-thiones, Schiff bases, Fluoroquinolone hybrids | derpharmachemica.comnih.gov |
| Anticonvulsant | Protection against maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures. | 4,5-disubstituted-1,2,4-triazoles, N-arylalkylideneamino-1,2,4-triazoles | unifi.itresearchgate.netnih.gov |
| Anticancer | Antiproliferative activity against various cancer cell lines through mechanisms like tubulin and kinase inhibition. | 1,2,4-triazole Schiff bases, N-substituted triazolethiones | nih.govnih.gov |
| Antiviral | Activity against a number of DNA and RNA viruses. | Ribavirin and its analogues | researchgate.netnih.gov |
Identification of Knowledge Gaps and Untapped Research Avenues
The most significant knowledge gap is the lack of specific empirical data on this compound itself. The scientific community lacks foundational information regarding its synthesis, characterization, and biological activity.
Key Unexplored Areas:
Synthesis and Characterization: While general methods for creating 1,2,4-triazoles exist tijer.orgresearchgate.net, a validated, high-yield synthetic route specifically for this compound has not been published. Its complete spectroscopic (NMR, IR, Mass) and crystallographic data remain undetermined.
Biological Screening: The compound has not been systematically screened for its potential biological activities. Its efficacy as an antimicrobial, anticonvulsant, anticancer, or anti-inflammatory agent is unknown.
Structure-Activity Relationship (SAR): Without data on the parent compound, no SAR studies can be developed. It is unclear how the N1-ethyl substituent modifies the biological activity compared to other N1-substituted or unsubstituted 1,2,4-triazole-5-carbohydrazides.
Metal Complexation: The carbohydrazide moiety is an excellent ligand for forming metal complexes. The potential of this compound to form coordination compounds and the biological activities of such complexes are completely unexplored. nih.gov
Methodological Advancements and Their Impact on Future Studies
Future research on this compound can be significantly accelerated by leveraging modern chemical and biological techniques.
Advanced Synthesis: Microwave-assisted organic synthesis (MAOS) could offer a rapid and efficient method for preparing the target compound and its derivatives, often reducing reaction times and improving yields compared to conventional heating. researchgate.netresearchgate.net
High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen this compound and its derivatives against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes.
Computational Chemistry: In silico methods, such as molecular docking, can predict the binding affinity of the compound to specific biological targets like EGFR, BRAF, and tubulin, which are known targets for other triazole derivatives. nih.gov This can help prioritize synthetic efforts and biological assays.
Structural Biology: If the compound shows promising activity, X-ray crystallography can be used to determine its three-dimensional structure and how it binds to its biological target, providing critical insights for further optimization. beilstein-journals.org
Strategic Directions for Rational Design and Synthesis of Novel Derivatives
A strategic research program should focus on using this compound as a foundational building block for creating a library of novel compounds.
Synthesis of Schiff Bases: The primary amine of the hydrazide group can be readily condensed with a variety of aldehydes and ketones to form a diverse library of Schiff bases. This is a well-established strategy for enhancing the biological activity of hydrazide-containing compounds. chemmethod.comnih.gov
Formation of Heterocyclic Rings: The carbohydrazide moiety can be used to construct new five- or six-membered heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, fused or appended to the triazole core.
Synthesis of Metal Complexes: The compound can be used as a ligand to synthesize novel coordination complexes with transition metals (e.g., Cu, Ni, Co, Zn). These metal complexes often exhibit unique biological properties distinct from the parent ligand.
Modification of the N-Alkyl Group: The ethyl group at the N1 position can be replaced with other alkyl or aryl groups to systematically study how changes in steric bulk and electronics affect activity, thereby establishing a clear structure-activity relationship.
Table 2: Proposed Synthetic Strategy for Novel Derivatives
| Derivative Class | Synthetic Precursors | Potential Biological Target |
|---|---|---|
| Schiff Bases | This compound + Aromatic/Heterocyclic Aldehydes | Bacterial/Fungal Enzymes, Cancer Cell Proliferation |
| 1,3,4-Oxadiazoles | This compound + Carbon Disulfide/Carboxylic Acids | Antimicrobial, Anti-inflammatory |
| Metal Complexes | this compound + Metal Salts (e.g., CuCl₂, Ni(OAc)₂) | DNA binding, Enzyme Inhibition |
Potential Interdisciplinary Research Collaborations
To fully unlock the potential of this compound, collaboration across multiple scientific disciplines is essential.
Synthetic Organic Chemists and Medicinal Chemists: To design and execute the synthesis of the parent compound and its derivative library.
Computational Chemists: To perform molecular modeling and in silico screening to guide rational drug design and predict potential biological targets. nih.gov
Pharmacologists and Microbiologists: To conduct in vitro and in vivo testing to evaluate the anticonvulsant, anticancer, antimicrobial, and other biological activities.
Structural Biologists: To elucidate the crystal structures of the compound and its complexes with biological macromolecules, providing a roadmap for second-generation derivative design.
By pursuing these integrated research avenues, the scientific community can systematically fill the existing knowledge gaps and determine the true therapeutic potential of this compound and its novel derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer: The compound is typically synthesized via cyclocondensation or hydrazide formation. For example, analogous triazole-carbohydrazides (e.g., 1,3-dimethyl derivatives) are prepared by reacting acid hydrazides with carbonyl intermediates under reflux in ethanol, followed by purification via recrystallization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometry of reagents (e.g., hydrazine hydrate ratios). Characterization via /-NMR and mass spectrometry (CI or ESI) is critical to confirm purity and structure .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer:
- Spectroscopy : -NMR identifies ethyl groups (δ ~1.2–1.4 ppm for CH, δ ~4.0–4.5 ppm for CH) and triazole protons (δ ~8.0–9.0 ppm). IR confirms C=O (1650–1700 cm) and N–H stretches (3200–3400 cm) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves bond lengths and angles. For example, triazole rings typically exhibit planar geometry with C–N bond lengths of ~1.3–1.4 Å .
Q. What solvent-free synthesis strategies exist for triazole-carbohydrazides, and what are their advantages?
- Methodological Answer: Solvent-free methods reduce environmental impact and improve yields. For example, thiocarbohydrazide and phenylacetic acid derivatives can be fused at 140°C (413 K) under oil bath conditions without solvents, achieving >80% yields . Monitoring via TLC and optimizing reaction time (1–2 hours) are key to minimizing side products.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict hydrogen-bonding patterns in this compound crystals?
- Methodological Answer: Density Functional Theory (DFT) calculations (using software like Gaussian) model intermolecular interactions. For triazoles, graph-set analysis (e.g., Etter’s notation ) identifies common motifs like rings formed via N–H···O/N hydrogen bonds. Experimental validation involves comparing computed vs. observed crystal packing (e.g., using Mercury or OLEX2 ).
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodological Answer: Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism or solvatomorphism. Strategies include:
- Variable-temperature NMR to detect dynamic processes.
- X-ray powder diffraction (XRPD) to identify polymorphs.
- Tandem MS/MS to confirm fragmentation patterns .
Q. How can the compound’s bioactivity be evaluated against enzyme targets (e.g., α-glucosidase or lipase)?
- Methodological Answer:
- Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis for lipase ). IC values are determined via dose-response curves (0.1–100 µM).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., ethyl vs. methyl groups) and compare activity trends. Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Q. What are the challenges in scaling up triazole-carbohydrazide synthesis while maintaining purity?
- Methodological Answer: Scaling introduces issues like exothermic reactions and byproduct accumulation. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
